molecular formula C27H24N2O3 B11607899 ethyl [2-(di-1H-indol-3-ylmethyl)phenoxy]acetate

ethyl [2-(di-1H-indol-3-ylmethyl)phenoxy]acetate

Cat. No.: B11607899
M. Wt: 424.5 g/mol
InChI Key: AYASMAMFKIVFEY-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE is a complex organic compound that features an indole moiety, which is a significant structure in many natural and synthetic compounds. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with phenoxyacetic acid under specific conditions. The process often requires the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Anhydrous aluminum chloride, palladium on carbon.

    Solvents: Dichloromethane, ethanol, methanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. This binding can lead to the inhibition of specific enzymes or the activation of certain pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-[BIS(1H-INDOL-3-YL)METHYL]PHENOXY}ACETATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 2-[2-[bis(1H-indol-3-yl)methyl]phenoxy]acetate

InChI

InChI=1S/C27H24N2O3/c1-2-31-26(30)17-32-25-14-8-5-11-20(25)27(21-15-28-23-12-6-3-9-18(21)23)22-16-29-24-13-7-4-10-19(22)24/h3-16,27-29H,2,17H2,1H3

InChI Key

AYASMAMFKIVFEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Origin of Product

United States

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